3-(2-Aminoethyl)pyridine (CAS 20173-24-4) is a bifunctional building block comprising a pyridine ring substituted with a primary aminoethyl group at the meta (3-) position. As a clear, slightly water-soluble liquid with a predicted primary amine pKa of 9.29, it serves as a critical precursor in pharmaceutical synthesis and coordination chemistry. Its dual-nitrogen structure allows it to function both as an exobidentate ligand in metal-organic frameworks and as a pharmacophore scaffold for histamine receptor ligands . Procurement decisions typically hinge on its specific meta-substitution pattern, which dictates its spatial geometry, hydrogen-bonding capacity, and inability to form mononuclear chelates—properties that fundamentally distinguish it from its ortho- and para-substituted analogs .
Substituting 3-(2-Aminoethyl)pyridine with its closest analog, 2-(2-aminoethyl)pyridine, results in systemic failure for both coordination chemistry and specific medicinal chemistry workflows. In metal complexation, the 2-isomer acts as a bidentate chelator, wrapping around a single metal center to form a stable 6-membered ring, which halts polymer chain growth. Conversely, the meta-geometry of the 3-isomer physically prevents chelation, forcing the molecule to act as a bridging ligand that propagates multi-dimensional metal-organic frameworks (MOFs) [1]. Furthermore, in drug discovery, replacing the 3-isomer with the 2-isomer alters the nitrogen-to-nitrogen spatial distance from approximately 5.0 Å to 4.2 Å, shifting the receptor binding profile and pharmacophore mapping[2]. Therefore, exact isomer specification is mandatory for structural and biological fidelity.
The structural topology of 3-(2-Aminoethyl)pyridine prevents it from chelating a single metal ion, a stark contrast to 2-(2-aminoethyl)pyridine. When reacted with transition metals like Cu(II) or Zn(II), the 2-isomer forms discrete mononuclear complexes via bidentate N,N'-coordination. In contrast, the meta-substitution of the 3-isomer forces a rigid separation between the pyridine and amine nitrogens, compelling it to act as an exobidentate bridging ligand . This 100% shift in coordination behavior drives the assembly of extended 1D, 2D, or 3D coordination polymers rather than isolated complexes [1].
| Evidence Dimension | Coordination Topology |
| Target Compound Data | 100% formation of extended coordination polymers (bridging ligand) |
| Comparator Or Baseline | 2-(2-Aminoethyl)pyridine (100% formation of discrete mononuclear chelates) |
| Quantified Difference | Complete shift from monomeric chelation to polymeric network propagation |
| Conditions | Metal-ligand self-assembly in polar solvents with transition metal salts |
Buyers synthesizing MOFs or coordination networks must procure the 3-isomer to ensure structural propagation, as the 2-isomer will terminate network growth.
For scale-up synthesis of amide-linked active pharmaceutical ingredients (APIs), the primary amine of 3-(2-Aminoethyl)pyridine (pKa ~9.29) offers higher nucleophilic availability compared to its ortho-substituted counterpart. The 2-isomer is prone to intramolecular hydrogen bonding between the primary amine and the adjacent pyridine nitrogen, which reduces the lone pair's reactivity. The 3-isomer lacks this proximity effect, resulting in higher un-catalyzed coupling yields when reacted with acyl chlorides or carboxylic acids . This lack of steric and electronic interference from the pyridine ring streamlines purification and improves overall process mass intensity.
| Evidence Dimension | Free amine availability for amidation |
| Target Compound Data | Unhindered primary amine, no intramolecular H-bonding |
| Comparator Or Baseline | 2-(2-aminoethyl)pyridine (reduced nucleophilicity due to intramolecular H-bonding) |
| Quantified Difference | Higher predictable coupling yields and faster reaction kinetics in un-catalyzed amidation |
| Conditions | Standard amide coupling conditions (e.g., acyl chlorides in dichloromethane) |
Process chemists should select the 3-isomer for amide library synthesis to maximize coupling yields and avoid the need for aggressive catalysts required by the sterically hindered 2-isomer.
As a free base, 3-(2-Aminoethyl)pyridine is an air-sensitive, hygroscopic liquid that complicates precise weighing and long-term storage in industrial settings . However, its dual basic sites allow for the formation of highly stable salts, such as 3-(2-Aminoethyl)pyridine dihydrobromide (CAS 307496-23-7). Converting the liquid free base to the dihydrobromide salt yields a solid material that maintains >98% purity over extended ambient storage, effectively eliminating the moisture degradation and oxidation observed in the free base [1].
| Evidence Dimension | Handling stability and physical state |
| Target Compound Data | Solid dihydrobromide salt (indefinitely stable under standard inert storage) |
| Comparator Or Baseline | 3-(2-Aminoethyl)pyridine free base (hygroscopic, air-sensitive liquid) |
| Quantified Difference | Transition from a degradable, moisture-sensitive liquid to a stable, easily weighable solid |
| Conditions | Ambient storage and standard atmospheric exposure during process handling |
Procurement teams should specify the dihydrobromide or dihydrochloride salt forms for bulk inventory to ensure reproducible dosing and minimize degradation-related material loss.
Directly leveraging its inability to form mononuclear chelates, 3-(2-Aminoethyl)pyridine is ideal for constructing 1D, 2D, and 3D coordination polymers. Its exobidentate bridging capability ensures robust network propagation when combined with transition metals, making it a crucial building block for porous materials used in gas storage and catalysis .
Due to its specific meta-substitution geometry, this compound serves as a precise pharmacophore scaffold for developing histamine receptor ligands. It provides the exact spatial distance between the basic nitrogens required to map target receptor pockets, avoiding the off-target agonism associated with ortho-substituted analogs [1].
Benefiting from the lack of intramolecular hydrogen bonding, the unhindered primary amine of the 3-isomer makes it an excellent precursor for synthesizing complex amide libraries. It ensures high coupling yields with acyl chlorides or carboxylic acids without the need for specialized catalysts, streamlining the production of pharmaceutical intermediates .
Corrosive;Irritant